Bromopyrogallol Red
Description
Historical Context and Evolution as an Analytical Reagent
Initially recognized for its properties as a metallochromic indicator, Bromopyrogallol Red was used for complexometric titrations. wikipedia.orgottokemi.comennoreindiachemicals.com Its application in analytical chemistry has evolved significantly, particularly with the discovery that its sensitivity and the color contrast of its metal complexes could be greatly enhanced. Research demonstrated that conducting metal ion complexation reactions in the presence of surfactants, such as quaternary ammonium (B1175870) salts like cetyltrimethylammonium bromide (CTAB) and cetylpyridinium (B1207926) chloride (CPC), improved its analytical capabilities. wikipedia.orgpnrjournal.comrsc.orgresearchgate.net This modification led to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra and increased the reaction's sensitivity, allowing for the detection of trace amounts of various substances. wikipedia.orgresearchgate.net The use of non-ionic surfactants like Tween 80 in micellar media also proved effective in enhancing absorption sensitivities and simplifying analytical procedures by avoiding the need for toxic organic solvents. jcsp.org.pk This evolution has solidified BPR's role from a simple indicator to a versatile spectrophotometric reagent applicable to a wide array of analytical challenges, including the analysis of environmental and pharmaceutical samples. jcsp.org.pkresearchgate.net
Fundamental Role in Analytical Chemistry and Spectroscopic Applications
This compound is a versatile analytical reagent primarily used as a complexometric indicator and a spectrophotometric reagent. wikipedia.orggspchem.comottokemi.com Its fundamental role lies in its ability to form stable, colored complexes with a multitude of metal ions, which allows for their quantitative determination. chembk.com The two adjacent phenol (B47542) groups in its structure are key to its chelating properties. wikipedia.org
The compound's color is pH-dependent: it appears orange-yellow in strongly acidic solutions, claret red in nearly neutral conditions, and blue in alkaline environments. wikipedia.org This chromogenic behavior is the basis for its use as an indicator in titrations for elements like Bismuth (Bi), Cadmium (Cd), Cobalt (Co), Magnesium (Mg), and Manganese (Mn). wikipedia.org
In spectrophotometry, BPR is used to determine the concentration of various ions. The formation of a metal-BPR complex results in a solution with a specific color and a characteristic maximum absorbance (λmax) at a certain wavelength, which can be measured to quantify the metal ion concentration. The method has been successfully applied to the determination of numerous elements, often enhanced by the presence of surfactants that increase the molar absorptivity and stability of the complexes.
Below is a table summarizing some of the key research findings on the spectrophotometric applications of this compound for the determination of various ions.
| Ion/Substance | Method/Medium | Analytical Wavelength (λmax) | Key Findings |
| Niobium (V) | Forms a ternary complex in a tartrate medium at pH 6.0. wikipedia.org | Not Specified | An intense blue-colored 3:1 (reagent:metal) complex is formed. wikipedia.org |
| Silver (Ag) | Formation of a ternary complex with 1,10-phenanthroline (B135089). wikipedia.org | Not Specified | This method allows for the detection of trace amounts of silver. wikipedia.org |
| Lead (II) | Reaction with BPR at pH 4-5. researchgate.net | 630 nm | Forms a stable red-orange complex. The method is reported to be at least four times more sensitive than the conventional thiocyanate (B1210189) method. researchgate.net |
| Germanium (Ge) | In the presence of Cetyltrimethylammonium bromide (CTAB) dispersant. rsc.orgpsu.edu | Not Specified | CTAB provides rapid color development and better reproducibility compared to gelatin. The method obeys Beer's law for solutions containing up to 75 µg of germanium. psu.edu |
| Lanthanum (La) | Forms a ternary complex with Cetylpyridinium chloride (CPC) at pH 4.61. pnrjournal.com | 661 nm | A highly sensitive method for determining Lanthanum in aqueous solutions, including natural waters and urine samples. pnrjournal.com |
| Cobalt (II) | In the presence of non-ionic surfactant Tween 80 at pH 2.0. jcsp.org.pk | 388 nm | A simple and rapid method with high sensitivity (detection limit of 1.0 ng/mL), applied to pharmaceutical samples. jcsp.org.pk |
| Iron (Fe) & Calcium (Ca) | Simultaneous determination using first-derivative spectrophotometry at pH 10. journalijar.com | 600 nm (Fe), 558 nm (Ca) | The zero-crossing technique allows for the simultaneous quantification of both metals, which often appear together in samples. journalijar.com |
| Molybdenum (VI) | In the presence of cationic surfactants. researchgate.net | Not Specified | Surfactant modification increases the contrast of the spectrophotometric reaction. researchgate.net |
| Proteins | Binding to proteins under acidic conditions, measured by Rayleigh light scattering. oup.com | 332 nm | The binding enhances light scattering, providing a method for protein quantitation that is rapid and stable. oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2',7'-dibromo-1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYYBXMARTXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066082 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
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Molecular Weight |
558.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-43-9 | |
| Record name | Bromopyrogallol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromopyrogallol red | |
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| Record name | Bromopyrogallol red | |
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| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
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| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 2',7'-dibromo-, 1,1-dioxide | |
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| Record name | α-(5-bromo-2,3-dihydroxy-4-oxo-2,5-cyclohexadienylidene)-α-(5-bromo-2,3,4-trihydroxyphenyl)toluenesulphonic acid | |
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| Record name | Brompyrogallol Red | |
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Mechanistic and Theoretical Aspects of Bromopyrogallol Red Interactions
Complexation Chemistry and Ligand-Metal Ion Interactions
Bromopyrogallol Red (BPR) is a sulfonated triphenylmethane (B1682552) dye recognized for its utility as a spectrophotometric reagent and complexometric indicator in analytical chemistry. ennoreindiachemicals.com Its interactions with metal ions are characterized by the formation of colored complexes, a property that is central to its analytical applications.
Principles of Chelation and Coordination
The formation of complexes between this compound and metal ions is governed by the principles of chelation and coordination chemistry. Chelation is a specific type of bonding involving a ligand, known as a chelating agent, which possesses two or more separate donor atoms that can form a ring structure with a central metal ion. In the case of BPR, its molecular structure contains functional groups that act as electron-pair donors, allowing it to bind to a single metal ion at multiple points.
This multidentate coordination results in the formation of a stable, heterocyclic ring structure, known as a chelate. The stability of these chelates is a key factor in the use of BPR for the determination of various metal ions. The coordination process involves the donation of lone pairs of electrons from the oxygen atoms in BPR's functional groups to the vacant orbitals of the metal ion, forming coordinate covalent bonds.
Role of Specific Functional Groups in Complex Formation
The complexing ability of this compound is primarily attributed to the presence of specific functional groups within its structure. The key players in this process are the two adjacent phenol (B47542) groups. wikipedia.org These hydroxyl (-OH) groups, along with a protonated carbonyl group and a dissociated sulfonate group, facilitate the binding of metal ions. The oxygen atoms in the hydroxyl groups act as the primary donor sites, providing the lone pairs of electrons necessary for coordination with a metal ion. The spatial arrangement of these groups allows for the formation of stable five- or six-membered chelate rings with the metal ion, which is a favored configuration in coordination chemistry. The deprotonation of the hydroxyl groups under specific pH conditions enhances the molecule's ability to act as a chelating agent.
Stoichiometric Ratios of this compound Complexes
The stoichiometric ratio of this compound to the metal ion in the resulting complex can vary depending on the specific metal and the reaction conditions. These ratios are crucial for quantitative analysis as they dictate the sensitivity and accuracy of the spectrophotometric methods. For instance, in the presence of the surfactant cetyldimethylethylammonium bromide (CDMEAB), BPR forms ternary complexes with several rare earth elements, including Yttrium(III), Neodymium(III), Europium(III), Terbium(III), and Ytterbium(III), with a stoichiometric ratio of 1:2:4 (Metal:BPR:CDMEAB). derpharmachemica.com
In other documented interactions, a 1:2 ratio of Iron(II) to BPR has been observed in the presence of a quaternary ammonium (B1175870) salt. capes.gov.br Similarly, Molybdenum(VI) forms a 1:2 complex with BPR in the presence of polyvinylpyrrolidone (B124986). psu.edursc.org For Niobium(V), a 3:1 (BPR:Niobium) complex is formed in a tartrate medium at pH 6.0. wikipedia.orgresearchgate.net However, in the presence of EDTA, a 2:1 complex is formed. researchgate.net The complexation between iron ions (both Fe(II) and Fe(III)) and BPR at a pH of 6.23 results in a 1:2 ratio of iron to BPR. researchgate.net In the presence of the surfactant cetylpyridinium (B1207926), Molybdenum(VI) forms an extra sphere chelate with a BPR:Mo:CP ratio of 2:1:2. iaea.org
| Metal Ion | Reagent/Conditions | Stoichiometric Ratio (Metal:BPR) | Reference |
|---|---|---|---|
| Rare Earths (Y, Nd, Eu, Tb, Yb) | with Cetyldimethylethylammonium bromide (CDMEAB) | 1:2 (Metal:BPR) in a 1:2:4 (Metal:BPR:CDMEAB) ternary complex | derpharmachemica.com |
| Iron(II) | with Quaternary ammonium salt | 1:3 | capes.gov.br |
| Molybdenum(VI) | with Polyvinylpyrrolidone | 1:2 | psu.edursc.org |
| Niobium(V) | Tartrate medium, pH 6.0 | 1:3 | wikipedia.orgresearchgate.net |
| Niobium(V) | with EDTA | 1:2 | researchgate.net |
| Iron (II, III) | pH 6.23 | 1:2 | researchgate.net |
| Molybdenum(VI) | with Cetylpyridinium (CP) | 1:2 (Metal:BPR) in a 1:2:2 (Metal:BPR:CP) ternary complex | iaea.org |
Influence of Environmental Parameters on Complexation Equilibria
The pH of the solution is a critical parameter that significantly influences both the speciation of this compound and the stability of its metal complexes. BPR itself is a pH indicator, exhibiting different colors in solutions of varying acidity. It appears orange-yellow in strongly acidic solutions, claret red in nearly neutral solutions, and blue in alkaline solutions. wikipedia.org The protonation state of the hydroxyl and sulfonate functional groups is pH-dependent. In strongly acidic solutions (e.g., 1 M H₂SO₄), BPR is protonated, while it gradually ionizes as the pH increases into the alkaline range. wikipedia.org
The stability and formation of BPR-metal complexes are also highly pH-dependent. For example, the reaction with Niobium(V) to form an intense blue-colored complex occurs optimally in a tartrate medium at a pH of 6.0. wikipedia.org The complexation of Molybdenum(VI) with BPR in the presence of polyvinylpyrrolidone is most effective in a formic acid-sodium formate (B1220265) buffered solution at a pH of 3.80, with a constant absorbance observed in the pH range of 3.50 to 4.00. psu.edu The determination of silver can be achieved through the formation of a ternary complex with 1,10-phenanthroline (B135089) and BPR, with the optimal pH for complex formation also being a crucial factor. wikipedia.org The interaction with iron ions is sensitive at a pH of 6.23. researchgate.net For the determination of bismuth, a pH of 3 is optimal for complex formation with BPR in the presence of mixed surfactants. researchgate.net
The ionic strength of the reaction medium, which is a measure of the total concentration of ions in a solution, can affect the reactivity of this compound and its complexation equilibria. Studies on the oxidation of BPR by bromate (B103136) and nitrite (B80452) ions have shown that the rate of reaction increases with an increase in the ionic strength of the medium. modernscientificpress.comresearchgate.net This is often referred to as a positive salt effect. However, the presence of certain added ions can inhibit the reaction rate. modernscientificpress.com
In the context of complex formation, the presence of electrolytes can influence the stability and formation of the BPR-metal complexes. For instance, in the determination of niobium in steel, ammonium chloride is added to the solution to complex the niobium with BPR. nih.gov The ionic strength can affect the activity coefficients of the reacting species, thereby shifting the equilibrium of the complexation reaction. It can also influence the electrostatic interactions between the charged species in solution, which can either promote or hinder the formation of the complex. The effect of ionic strength on the reaction between BPR and nitrite ions was studied in the range of 0.01 to 0.18 mol dm⁻³ using NaCl. researchgate.net Similarly, the reaction with bromate ions was investigated in an ionic strength range of 0.1 to 0.6 mol dm⁻³ (NaCl). modernscientificpress.com
Effect of Reaction Time on Complex Formation and Stability
The formation of complexes between this compound (BPR) and various metal ions is a time-dependent process, with the reaction rate and subsequent stability of the complex being crucial parameters in analytical applications. The time required to reach maximum and stable absorbance values can vary significantly depending on the specific metal ion, the presence of surfactants or other auxiliary ligands, and the order of reagent addition.
For instance, the reaction between lead (II) cations and BPR at a pH of 4-5 results in the formation of a red-orange complex that is stable for at least 48 hours. researchgate.net Similarly, when cetyltrimethylammonium or cetylpyridinium bromide is used to sensitize the lead-BPR color reaction, the resulting color is stable for over 120 hours in the presence of Triton X-100. researchgate.net The complex formed between strontium (II), BPR, and cetylpyridinium chloride (CPC) is reported to be stable for at least 2 days. nih.govresearchgate.net
In the case of molybdenum (VI) complexation with BPR in the presence of polyvinylpyrrolidone (PVP), the order of reagent addition influences the time needed to achieve a stable absorbance. The optimal order for instantaneous and long-lasting stability (at least 168 hours) is the addition of buffer solution, followed by BPR, PVP, and finally molybdenum. psu.edu For the determination of cobalt (II) using BPR in a micellar medium of Tween 80, the reaction time is noted to be 10 minutes. researchgate.net
The catalytic oxidation of BPR also demonstrates time-dependent characteristics. In a hemin-catalyzed system for the determination of hydrogen peroxide, the reaction reaches its maximum and remains constant for at least 30 minutes after an initial 25-minute reaction period at 15°C. researchgate.net At higher temperatures (35-50°C), the oxidation of BPR is completed within 14 to 25 minutes. researchgate.net
The following table summarizes the stability of various BPR complexes as reported in the literature.
| Analyte/System | Conditions | Stability Time |
| Lead (II) | pH 4-5 | At least 48 hours researchgate.net |
| Lead (II) with sensitizer (B1316253) | In the presence of Triton X-100 | Over 120 hours researchgate.net |
| Strontium (II) with CPC | - | At least 2 days nih.govresearchgate.net |
| Molybdenum (VI) with PVP | Optimal reagent order | At least 168 hours psu.edu |
| Cobalt (II) in Tween 80 | - | 10 minutes reaction time researchgate.net |
| Hemin-catalyzed oxidation | 15°C | Constant for at least 30 min after 25 min reaction researchgate.net |
Catalytic and Redox Mechanisms Involving this compound
This compound participates in various catalytic and redox reactions, often acting as a hydrogen donor or undergoing oxidation. wikipedia.org The mechanisms of these reactions can be influenced by factors such as the presence of a catalyst, the nature of the oxidizing agent, and the reaction medium. These reactions can proceed through either inner-sphere or outer-sphere mechanisms. An inner-sphere mechanism typically involves the formation of a stable intermediate complex, whereas an outer-sphere mechanism involves electron transfer without direct bonding between the reactants. rajpub.comresearchgate.net
Redox catalysis, a form of indirect electrolysis, has been utilized in electrochemical synthesis to overcome kinetic barriers associated with direct electrolysis. nih.gov In this process, a redox mediator is first reduced at an electrode surface and then transfers an electron to the substrate in the bulk solution. nih.gov
Similarly, the oxidation of BPR by bromate ions in an aqueous acidic medium is first-order with respect to both the reductant (BPR) and the oxidant. modernscientificpress.com The reaction rate increases with an increase in the acid concentration and ionic strength of the medium. modernscientificpress.com
In the presence of a catalyst, the kinetics can be altered. For the vanadium (IV)-catalyzed oxidation of BPR by nitrite in an acidic medium, the rate law is expressed as: Rate = k_cat[VO²⁺][BPR][H⁺][NO₂⁻] sjp.ac.lk
The kinetics of the electron transfer reaction between BPR and periodate (B1199274) ion in an aqueous acidic solution show a first-order dependence on the BPR concentration and a half-order dependence on the periodate concentration. rajpub.com This reaction displays an inverse dependence on the acid concentration. rajpub.com
The formation of an intermediate complex is a key determinant in distinguishing between inner-sphere and outer-sphere reaction pathways. Spectroscopic investigations and Michaelis-Menten plots are often employed to detect the presence of such intermediates.
In the redox reaction of BPR with nitrite ions, spectroscopic results suggest that no intermediate complex is formed, indicating an outer-sphere mechanism. researchgate.netresearchgate.net Similarly, in the oxidation of BPR by bromate ions, the Michaelis-Menten plot did not show evidence of intermediate complex formation, again suggesting an outer-sphere pathway. modernscientificpress.com
Conversely, the reaction between BPR and periodate ions is believed to proceed via an inner-sphere mechanism, as spectroscopic studies indicated the probable formation of an intermediate complex. rajpub.com
In some systems, BPR is used to react with specific ions to form a stable complex for analytical purposes. For example, BPR reacts with nitrite ions to produce a stable complex with strong absorption in the visible spectrum, a mechanism that relies on the photochemical properties of BPR. gspchem.com
The electrochemical degradation of BPR in the presence of cobalt ions and hydrogen peroxide has been shown to oxidize the BPR, which exists mainly as the H₂L²⁻ form in a weakly acidic environment, to o-benzoquinone as an initial product. modernscientificpress.com
Spectroscopic Behavior and Chromogenic Properties of this compound
Absorption Characteristics of this compound and its Complexes
This compound (BPR) is a sulfonated triphenylmethane dye that exhibits distinct chromogenic properties, making it a valuable reagent in spectrophotometry. Its color and absorption spectrum are highly dependent on the pH of the solution and the presence of other chemical species, such as metal ions and surfactants. thepharmajournal.com
In its free form, BPR displays different colors in solutions of varying acidity: orange-yellow in strongly acidic solutions, claret red in nearly neutral solutions, and blue in alkaline solutions. wikipedia.org The absorption maxima (λmax) of BPR also shift with pH. For instance, in the absence of surfactants, the λmax is observed at 480 nm in the pH range of 1.0-3.0, shifts to 520 nm at pH 4.0-4.5, and to 560 nm in the pH range of 5.0-12.0. thepharmajournal.com In dimethyl sulfoxide, BPR shows absorption maxima at 412 and 523 nm, while in ethanol, the spectrum ranges from 400 to 540 nm. wikipedia.org
The formation of complexes with metal ions leads to significant changes in the absorption spectrum of BPR. These changes, which include shifts in the λmax and increases in molar absorptivity, form the basis for the quantitative determination of these ions. For example, the complexation of BPR with lead (II) at pH 4-5 forms a red-orange complex with an absorption maximum at 630 nm. researchgate.net The reaction of BPR with niobium (V) in a tartrate medium at pH 6.0 produces an intense blue-colored complex. wikipedia.org Scandium ions form complexes with BPR, and their light absorption spectra have been studied at various pH values. researchgate.net
The presence of surfactants can further modify the absorption characteristics of both BPR and its metal complexes, often leading to enhanced sensitivity. When the cationic surfactant cetyldimethylethylammonium bromide (CDMEAB) is present, the λmax of BPR shifts. thepharmajournal.com For example, at a pH of 5.0-6.0, the λmax shifts from 560 nm to 580 nm in the presence of CDMEAB. thepharmajournal.com
The table below presents the absorption maxima of BPR and some of its complexes under different conditions.
| Species | Conditions | λmax (nm) |
| This compound | pH 1.0-3.0 | 480 thepharmajournal.com |
| This compound | pH 4.0-4.5 | 520 thepharmajournal.com |
| This compound | pH 5.0-6.0 | 560 thepharmajournal.com |
| This compound | pH 5.0-6.0, with CDMEAB | 580 thepharmajournal.com |
| This compound | Dimethyl sulfoxide | 412, 523 wikipedia.org |
| This compound | Ethanol | 400-540 wikipedia.org |
| Pb(II)-BPR complex | pH 4-5 | 630 researchgate.net |
| Sr(II)-BPR-CPC complex | pH 4.0-5.0 | 627.5 researchgate.net |
| Mo(VI)-BPR-PVP complex | pH 3.80 | 595 psu.edu |
| Co(II)-BPR complex | Tween 80 micellar media | 620 researchgate.net |
Bathochromic and Hypsochromic Shifts in Response to Analytes
The interaction of this compound (BPR) with various analytes, particularly metal ions, often results in significant shifts in its absorption maximum (λmax). A bathochromic shift, or red shift, refers to a shift to a longer wavelength, while a hypsochromic shift, or blue shift, is a shift to a shorter wavelength. These shifts are indicative of the formation of a new chemical species, typically a complex, with different electronic properties from the free BPR molecule.
The formation of metal-BPR complexes is frequently accompanied by a bathochromic shift. For instance, the binary molybdenum-BPR system at pH 3.80 exhibits an absorption maximum at 545 nm. In the presence of polyvinylpyrrolidone (PVP), a ternary complex is formed, and a bathochromic shift of 50 nm to 595 nm is observed, along with a significant increase in absorbance (a hyperchromic effect). psu.edu
The complexation of strontium (II) with BPR in the presence of cetylpyridinium chloride (CPC) also leads to a notable bathochromic shift. The λmax of the Sr(II)-BPR complex shifts from 555 nm to 627.5 nm upon the formation of the ternary Sr(II)-BPR-CPC complex, representing a shift of 72.5 nm. researchgate.net The presence of ammonium salts can also increase the bathochromic shifts observed with BPR. wikipedia.org
In the context of rare earth elements, the formation of ternary complexes with BPR and a surfactant like cetyldimethylethylammonium bromide (CDMEAB) results in a large bathochromic shift. At pH 6.0, the absorption maximum of the complex shifts by 110 nm, from 540 nm in the absence of the surfactant to 650 nm in its presence. thepharmajournal.com This substantial shift enhances the sensitivity of analytical measurements. thepharmajournal.com
While bathochromic shifts are common, hypsochromic shifts can also occur. The oxidation of BPR by bromate ion in an acidic medium was monitored by the decrease in absorbance at 460 nm, suggesting a shift in the absorption spectrum upon reaction. modernscientificpress.com
The table below summarizes some of the reported bathochromic shifts for BPR in the presence of different analytes and auxiliary reagents.
| System | Initial λmax (nm) | Final λmax (nm) | Bathochromic Shift (nm) |
| Mo(VI)-BPR with PVP | 545 | 595 | 50 psu.edu |
| Sr(II)-BPR with CPC | 555 | 627.5 | 72.5 researchgate.net |
| Rare earth-BPR with CDMEAB | 540 | 650 | 110 thepharmajournal.com |
Photochemical Reactivity and Optical Sensing Principles
This compound (BPR) is a sulfonated triphenylmethane dye recognized for its utility as a photochemical reagent and complexometric indicator in analytical chemistry. gspchem.comwikipedia.org Its photochemical properties are central to its application as an optical sensor, particularly for the detection of various ions. gspchem.comresearchgate.net The fundamental principle of its sensing capability lies in its reaction with specific analytes to form stable complexes that exhibit strong absorption in the visible region of the electromagnetic spectrum. gspchem.com
One notable application of BPR's photochemical reactivity is in the detection of nitrite ions. gspchem.com The reaction between BPR and nitrite ions yields a stable complex, a phenomenon that forms the basis for spectrophotometric quantification of nitrite in samples such as wastewater and human serum. gspchem.com The dye's two adjacent phenol groups are key to its ability to form these stable complexes. wikipedia.org
Beyond simple ion detection, BPR is employed in more sophisticated optical sensing platforms. For instance, it can be incorporated into a sol-gel silica (B1680970) matrix to create a solid-state pH sensor. researchgate.net In this configuration, the immobilized BPR molecules are strongly trapped, preventing leaching and allowing for reusable and highly sensitive pH measurements over a wide range. researchgate.net The sensor's response is rapid, and it demonstrates good reversibility and a long operational lifetime. researchgate.net
Furthermore, BPR is utilized in indicator displacement assays for the colorimetric sensing of saccharides. frontiersin.org In this system, BPR first reacts with a boronic acid derivative, resulting in a color change. frontiersin.org The subsequent introduction of a saccharide, which has a higher binding affinity for the boronic acid, displaces the BPR molecule, leading to a recovery of the original color. This change in color provides a visual or spectrophotometric signal for saccharide detection. frontiersin.org
The inherent structure of the BPR molecule, featuring a rigid π-system, contributes to the stability of the complexes it forms, which is a crucial factor for its use in reliable analytical methods. moca.net.ua The table below summarizes key parameters of BPR-based optical sensors.
| Analyte | Sensing Principle | Matrix/Medium | pH Range | Wavelength (nm) |
| pH | Immobilization in Sol-Gel Matrix | Silica | 2.33–9.42 | - |
| Nitrite Ions | Complex Formation | Aqueous | - | Visible Region |
| Saccharides | Indicator Displacement Assay | Aqueous Buffer | 7.4 | - |
| Metal Ions | Complex Formation | Aqueous/Mixed Solvents | 4.5–6.5 | 553–559 |
Role of Surfactants and Micellar Media in Enhancing Analytical Performance
The analytical utility of this compound is significantly amplified through its use in conjunction with surfactants and micellar media. The complexation reactions of BPR with metal ions, when conducted in the presence of surfactants, often result in a notable increase in the intensity of the analytical signal and a shift in the wavelength maxima in both absorption and fluorescence spectra. wikipedia.orgmoca.net.ua This enhancement is a key reason for the widespread use of surfactant-modified systems in spectrophotometric and fluorometric analyses. moca.net.ua
Mechanisms of Interaction with Micellar Aggregates
The interaction between this compound and surfactants is complex and depends on the nature of the surfactant (cationic, anionic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC).
Cationic Surfactants: In the presence of cationic surfactants like cetylpyridinium bromide (CPB) or cetyltrimethylammonium bromide (CTAB), BPR can form ternary complexes with metal ions. nih.govresearcher.life Below the CMC, ionic dyes and oppositely charged detergents can precipitate as a dye-surfactant salt. nbu.ac.in However, at concentrations near or above the CMC, these ion pairs are solubilized within the micellar phase, or the dye itself becomes incorporated into the micelles. nbu.ac.in The interaction is driven by both electrostatic attraction between the anionic dye and the cationic surfactant headgroups, as well as hydrophobic interactions. nbu.ac.inresearchgate.net This association can lead to the formation of mixed micelles or dye-surfactant salts. nbu.ac.in The positive charge of the cationic surfactant micelles can also attract the anionic BPR-metal complex, leading to its incorporation into the micellar structure. This encapsulation provides a nonpolar microenvironment that can alter the spectroscopic properties of the complex.
Non-ionic Surfactants: Non-ionic surfactants, such as Triton X-100, Tween 80, and Triton X-114, are also widely used to modify BPR systems. moca.net.uajcsp.org.pkresearchgate.net The interaction mechanism with non-ionic surfactants is primarily driven by hydrophobic interactions, where the BPR molecule or its metal complex is partitioned into the hydrophobic core of the micelle. nih.gov The use of non-ionic surfactants can prevent the precipitation of BPR-metal complexes, which are sometimes poorly soluble in water, by solubilizing them within the micellar aggregates. jcsp.org.pk For instance, in the determination of Molybdenum(VI), the use of Tween 80 creates a micellar medium that enhances absorption sensitivities and simplifies the analytical system by avoiding the need for toxic organic solvents. jcsp.org.pk
The formation of these various BPR-surfactant aggregates is a key factor in the enhancement of analytical signals. The specific mechanism can involve the formation of a ternary complex, solubilization of an insoluble complex, or a change in the microenvironment around the BPR molecule. nih.govnbu.ac.inmoca.net.ua
Enhancement of Sensitivity and Selectivity
The use of surfactants in conjunction with this compound leads to significant improvements in the sensitivity and selectivity of analytical methods. researchgate.netmoca.net.uanih.govmoca.net.uarsc.org These enhancements manifest as increased molar absorptivity, bathochromic (red) or hyperchromic shifts in absorption spectra, and reduced detection limits. rsc.orgsemanticscholar.org
The primary mechanisms contributing to this enhancement include:
Increased Molar Absorptivity: The incorporation of the BPR-metal complex into a micellar environment can lead to a more rigid and constrained structure. This rigidity can increase the probability of radiative transitions, resulting in higher molar absorptivity and, consequently, greater sensitivity. moca.net.ua For example, the molar absorptivity of a gold-BSOPD complex was found to be almost 10 times higher in a nonionic TritonX-100 micellar medium compared to an aqueous solution. semanticscholar.orgnih.gov
Spectral Shifts: The change in the microenvironment from aqueous to the less polar interior of a micelle often causes a shift in the absorption maximum (λmax) of the BPR-metal complex to longer wavelengths (bathochromic shift). researcher.lifersc.org This shift can reduce interference from other absorbing species in the sample matrix, thereby improving selectivity. rsc.org
Solubilization and Stabilization: Surfactants can solubilize BPR-metal complexes that have low solubility in water, preventing precipitation and allowing for accurate spectrophotometric measurements. jcsp.org.pk This stabilization of the complex also contributes to the reproducibility and reliability of the analytical method.
Preconcentration: In techniques like cloud-point extraction, surfactants are used to preconcentrate the analyte. The BPR-metal complex is partitioned into the surfactant-rich phase, which has a much smaller volume than the initial sample, leading to a significant increase in the analyte's concentration and a lower detection limit. researchgate.net
The following table provides examples of the enhancement of analytical parameters for the determination of various metals using this compound in the presence of different surfactants.
| Metal Ion | Surfactant | Effect | Analytical Improvement | Reference |
| Niobium(V) | Cetylpyridinium bromide (CPB) | Formation of ternary complex | Molar absorptivity of (4.00 +/- 0.04) x 10(4) l.mole(-1).cm(-1) | nih.gov |
| Molybdenum(VI) | Tween 80 | Solubilization of complex | Detection limit of 0.12 ng/mL | jcsp.org.pk |
| Cobalt(II) | Tween 80 | Solubilization of complex | Detection limit of 1.0 ng/mL | researchgate.net |
| Lanthanum(III) | Cetylpyridinium chloride (CPC) | Formation of ternary complex | Molar absorptivity of 5.39x10^4 M-1cm-1 | researcher.life |
| Hydrophobic Organic Cations | Triton X-100 | Modification of Mo(VI)-BPR system | Decrease in fluorescence detection limit and increase in spectrophotometric contrast | moca.net.ua |
Methodological Development and Validation in Analytical Chemistry
Spectrophotometric Methodologies Utilizing Bromopyrogallol Red
This compound (BPR) is a versatile chromogenic agent extensively employed in the development of spectrophotometric methods for the determination of various metal ions. Its utility stems from its ability to form stable, colored complexes with a wide range of analytes, facilitating their quantification. The methodologies developed leverage different spectrophotometric techniques to enhance sensitivity, selectivity, and resolution.
Direct spectrophotometry using this compound is based on the formation of a binary complex between the reagent and the target metal ion, leading to a significant change in the absorption spectrum. The intensity of the color produced is directly proportional to the concentration of the analyte. BPR is a triphenylmethane (B1682552) dye that forms colored complexes with numerous metal ions, making it a valuable reagent in analytical chemistry wikipedia.org. The color of the complex formed is dependent on the specific metal ion and the pH of the solution wikipedia.org. For instance, BPR forms blue to violet-blue complexes with yttrium and cerium wikipedia.org.
A notable application is the reaction of BPR with niobium(V) in a tartrate medium at a pH of 6.0, which results in the formation of an intense blue-colored 3:1 (reagent:metal) complex wikipedia.org. Similarly, a highly sensitive method for the determination of scandium has been developed based on the formation of a 1:1 complex with BPR at a pH of 6.1, with the absorbance measured at 610 nm nih.govdoi.org. The reagent itself exhibits different colors in solutions of varying acidity, appearing orange-yellow in strong acid, claret red in near-neutral conditions, and blue in alkaline solutions wikipedia.org. This property necessitates careful pH control during analytical procedures to ensure the formation of the desired metal complex and to minimize background absorbance from the free reagent.
Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectral bands and to improve the sensitivity of spectrophotometric measurements. This method involves the mathematical differentiation of a zero-order absorption spectrum to generate first, second, or higher-order derivative spectra. The use of derivative spectra can increase the detection sensitivity of minor spectral features and reduce errors caused by the overlap of the analyte's spectral band with interfering bands from other species in the sample researchgate.net.
A practical application of this technique is the simultaneous determination of iron and calcium using first-derivative spectrophotometry with this compound as the chromogenic reagent researchgate.netresearchgate.net. In this method, the zero-crossing technique is employed. The concentration of iron is determined at the zero-crossing wavelength of the calcium-BPR complex (600 nm), and the concentration of calcium is determined at the zero-crossing wavelength of the iron-BPR complex (558 nm) researchgate.netresearchgate.net. This approach allows for the accurate quantification of both metals in a mixture without the need for prior separation, demonstrating the enhanced resolution provided by derivative spectrophotometry researchgate.net. The selection of instrumental parameters such as the wavelength interval (Δλ) and scan speed is critical for optimizing the derivative spectra to achieve constant and reproducible zero-cross-over points researchgate.net.
The sensitivity and selectivity of spectrophotometric methods involving this compound can be significantly enhanced through the formation of ternary complexes. These complexes typically involve the metal ion, BPR, and a third component, which is often a surfactant or another ligand. The formation of these mixed-ligand complexes can lead to a bathochromic (red) shift in the absorption maximum and a substantial increase in the molar absorptivity of the complex .
One common approach is the use of cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), cetyldimethylethylammonium bromide (CDMEAB), and cetylpyridinium (B1207926) chloride (CPC), which form micelles in aqueous solutions. These micelles can solubilize the metal-BPR complex, leading to the formation of a stable and highly colored ternary complex. For example, the addition of CDMEAB sensitizes the color reactions of yttrium(III), neodymium(III), europium(III), terbium(III), and ytterbium(III) with BPR, forming water-soluble, highly colored ternary complexes with a stoichiometric ratio of 1:2:4 (Metal:BPR:CDMEAB) . Similarly, a sensitive method for lanthanum(III) determination involves the formation of a ternary complex with BPR and CPC at a pH of 4.61, which exhibits maximum absorption at 661 nm pnrjournal.com.
Another strategy involves the use of a second ligand. A notable example is the detection of trace amounts of silver through the formation of a ternary complex with 1,10-phenanthroline (B135089) and BPR wikipedia.org. The formation of these ternary complexes often results in a significant increase in both the color contrast and the sensitivity of the analytical method wikipedia.org.
| Analyte(s) | Third Component | Stoichiometry (Metal:BPR:Third Component) | Wavelength (nm) |
| Niobium(V) | - | 1:3 | - |
| Scandium | - | 1:1 | 610 |
| Iron(III) | Cetyltrimethylammonium bromide (CTAB) | 1:3:6 | 635 |
| Y(III), Nd(III), Eu(III), Tb(III), Yb(III) | Cetyldimethylethylammonium bromide (CDMEAB) | 1:2:4 | - |
| Dysprosium(III), Holmium(III) | Cetylpyridinium bromide (CPB) | 1:1:4 | 584 |
| Silver | 1,10-Phenanthroline | - | - |
| Lanthanum(III) | Cetylpyridinium Chloride (CPC) | 1:2:4 | 661 |
The linear dynamic range is a critical performance metric for any quantitative analytical method, defining the concentration range over which the instrumental response is directly proportional to the analyte concentration. For spectrophotometric methods using this compound, Beer's law is generally obeyed over specific concentration ranges, which vary depending on the analyte and the specific methodology employed.
For instance, in the first-derivative spectrophotometric determination of iron and calcium, the linear relationship is maintained in the concentration range of 0.2-1.2 µg/mL for iron and 0.2-1.0 µg/mL for calcium researchgate.netresearchgate.net. A method for the determination of lanthanum(III) as a ternary complex with BPR and cetylpyridinium chloride adheres to Beer's law over a concentration range of 0.125–5.0 μg/mL pnrjournal.com. In the analysis of rare earth elements such as yttrium, neodymium, europium, terbium, and ytterbium, Beer's law was obeyed between 0.81 to 1.81 ppm . A spectrophotometric method for oxcarbazepine (B1677851) using BPR is applicable over the concentration range of 0.8-8.0 μg mL⁻¹ nih.gov. The establishment of a linear calibration curve within these ranges is essential for the accurate quantification of the analyte in unknown samples.
| Analyte | Method | Linearity Range (µg/mL) |
| Iron | First-Derivative Spectrophotometry | 0.2 - 1.2 |
| Calcium | First-Derivative Spectrophotometry | 0.2 - 1.0 |
| Lanthanum(III) | Ternary Complex with CPC | 0.125 - 5.0 |
| Y(III), Nd(III), Eu(III), Tb(III), Yb(III) | Ternary Complex with CDMEAB | 0.81 - 1.81 |
| Oxcarbazepine | Spectrophotometry | 0.8 - 8.0 |
Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher molar absorptivity indicates a more sensitive analytical method. Sandell's sensitivity is another important parameter, defined as the concentration of an analyte that gives an absorbance of 0.001 in a cuvette with a 1 cm path length. It provides a practical measure of the sensitivity of a spectrophotometric method.
Spectrophotometric methods utilizing this compound often exhibit high molar absorptivity, indicative of their high sensitivity. For example, the ternary complex of iron(III) with BPR and hexadecyltrimethylammonium bromide (CTMAB) has a molar absorptivity of 5.20 x 10⁴ L·mol⁻¹·cm⁻¹ at 635 nm nih.gov. The determination of scandium with BPR shows a molar absorptivity of 2.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 610 nm nih.govdoi.org. A highly sensitive method for lanthanum(III) involving a ternary complex with BPR and cetylpyridinium chloride reports a molar absorptivity of 5.39 x 10⁴ L·mol⁻¹·cm⁻¹ and a corresponding Sandell's sensitivity of 0.00258 µg·cm⁻² pnrjournal.com. Similarly, a method for determining oxcarbazepine has a calculated molar absorptivity of 2.52 × 10⁴ L·mol⁻¹·cm⁻¹ nih.gov. These high molar absorptivity values and low Sandell's sensitivities underscore the utility of BPR in the development of sensitive spectrophotometric methods for trace analysis.
| Analyte | Method | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (µg·cm⁻²) |
| Iron(III) | Ternary Complex with CTMAB | 5.20 x 10⁴ | - |
| Scandium | Direct Spectrophotometry | 2.4 x 10⁴ | - |
| Lanthanum(III) | Ternary Complex with CPC | 5.39 x 10⁴ | 0.00258 |
| Oxcarbazepine | Spectrophotometry | 2.52 x 10⁴ | - |
Analytical Parameters and Performance Metrics
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that an analytical method can reliably distinguish from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. loesungsfabrik.de Methods employing this compound have demonstrated high sensitivity, achieving low detection limits for various metal ions.
For instance, a light absorption ratio variation spectrophotometry method for the determination of iron ions (Fe²⁺/Fe³⁺) using this compound reported a limit of detection of 4.5 µg/L. researchgate.net In the analysis of lead (Pb²⁺), different techniques have yielded varied but consistently low detection limits. One method based on preconcentration with a microcolumn and subsequent determination by graphite furnace atomic absorption spectrometry established an LOD of 9.5 ng/L. researchgate.net Another approach using differential pulse anodic stripping voltammetry reported a detection limit of 7.2 x 10⁻⁹ mol L⁻¹. researchgate.net
Furthermore, a cloud-point extraction process that forms a complex between metal ions and this compound achieved detection limits of 0.020 ng/mL for Fe³⁺ and 0.040 ng/mL for Pb²⁺. researchgate.net These values underscore the reagent's utility in trace and ultra-trace analysis.
Table 1: Limits of Detection (LOD) for Various Analytes Using this compound
| Analyte | Analytical Method | Limit of Detection (LOD) | Source |
|---|---|---|---|
| Iron (Fe²⁺/Fe³⁺) | Light Absorption Ratio Variation Spectrophotometry | 4.5 µg/L | researchgate.net |
| Lead (Pb²⁺) | Preconcentration with GFAAS | 9.5 ng/L | researchgate.net |
| Lead (Pb²⁺) | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 7.2 x 10⁻⁹ mol L⁻¹ | researchgate.net |
| Iron (Fe³⁺) | Cloud-Point Extraction | 0.020 ng/mL | researchgate.net |
| Lead (Pb²⁺) | Cloud-Point Extraction | 0.040 ng/mL | researchgate.net |
Precision, Accuracy, and Reproducibility
The performance of an analytical method is critically assessed by its precision, accuracy, and reproducibility. Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD). Accuracy denotes the closeness of a measured value to a standard or known value, frequently evaluated through recovery studies.
Methods utilizing this compound have shown high precision and accuracy. For the determination of trace lead, a method involving preconcentration with immobilized nanometer TiO₂ showed a relative standard deviation of 3.2% when analyzing a 10 ng/mL lead sample. researchgate.net The accuracy of this method was validated with a certified reference material. researchgate.net Another study on lead determination in ethanol fuel samples reported recoveries ranging from 96% to 102%. researchgate.net
Similarly, the spectrophotometric determination of iron ions in various water samples demonstrated excellent accuracy, with recovery rates between 95.5% and 106%. researchgate.net These findings confirm the reliability and robustness of analytical procedures involving this compound.
Table 2: Precision and Accuracy Data for Methods Using this compound
| Analyte | Parameter | Value | Source |
|---|---|---|---|
| Lead (Pb²⁺) | Relative Standard Deviation (RSD) | 3.2% at 10 ng/mL | researchgate.net |
| Lead (Pb²⁺) | Recovery | 96% - 102% | researchgate.net |
| Iron (Fe ions) | Recovery | 95.5% - 106% | researchgate.net |
Selectivity and Interference Studies
Selectivity is a measure of an analytical method's ability to determine a specific analyte in a complex mixture without interference from other components. Interference studies are crucial for identifying which ions or compounds may affect the accuracy of the results.
In the spectrophotometric determination of iron with this compound in the presence of hexadecyltrimethylammonium bromide, the method exhibits high selectivity. nih.gov A study tested nine different metal ions at a 1-ppm level and found that only manganese(II) and vanadium(V) caused interference. nih.gov Notably, other common ions such as copper(II), cobalt(II), zinc, lead, nickel, aluminum, and chromium(III) produced little to no interference even when present at a concentration of 100 ppm. nih.gov
For the determination of scandium, it was noted that common cations interfere with the measurement. nih.gov However, these interferences can be effectively managed through separation techniques like ion-exchange, allowing for the accurate determination of scandium in complex matrices such as silicate rocks. nih.gov The selectivity of the method for iron can be enhanced by the presence of fluoride and thiocarbamide. researchgate.net
Titrimetric Applications of this compound
This compound is a versatile reagent in titrimetry, serving as a key indicator in various titration methods.
Complexometric Titrations as a Metallochromic Indicator
This compound is widely employed as a metallochromic indicator in complexometric titrations. wikipedia.orgepfl.ch These indicators are organic dyes that form colored complexes with metal ions. blogspot.com The color of the metal-indicator complex differs significantly from the color of the free indicator, allowing for a sharp and clear visual endpoint determination. blogspot.com
It has been successfully used as an indicator for the direct titration of several metal ions, including bismuth, cadmium, cobalt, magnesium, and manganese. wikipedia.orgepfl.ch Specific pH conditions are often required for optimal performance; for example, titrations of cadmium are typically performed at pH 9.3, while magnesium and manganese are titrated at pH 10. wikipedia.org It is also used as an indicator for the titration of lanthanides at pH 7. wikipedia.org
Back-Titration Procedures
In addition to direct titrations, this compound is also valuable in back-titration procedures. wikipedia.org Back-titration, or residual titration, is an indirect method used when the reaction between the analyte and the titrant is slow, or when the analyte is an insoluble solid. mt.commetrohm.com In this technique, a known excess of a standard reagent is added to the analyte, and the unreacted portion of the reagent is then titrated with a second standard solution. metrohm.com this compound is commonly used as the indicator in the back-titration of metals such as cobalt, copper, gallium, lead, and thorium. wikipedia.orgepfl.ch
Preconcentration and Separation Techniques Employing this compound
For the analysis of analytes present at very low concentrations, a preconcentration step is often necessary to bring the analyte to a level detectable by the analytical instrument. ufba.br this compound is utilized in such techniques, primarily through the formation of metal complexes that can be easily separated and concentrated from the sample matrix.
One notable application is in cloud-point extraction (CPE). This method is based on the color reaction of metal ions like Fe³⁺ and Pb²⁺ with this compound at a specific pH, followed by a micelle-mediated extraction of the resulting complex. researchgate.net The metal-Bromopyrogallol Red complex is entrapped in the surfactant micelles, which separate from the bulk aqueous phase upon a change in temperature or pressure, thus concentrating the analyte into a small volume of the surfactant-rich phase. researchgate.net This technique not only concentrates the analyte but also separates it from potentially interfering components in the original sample matrix.
Cloud Point Extraction
Cloud point extraction (CPE) has emerged as a simple, efficient, and environmentally friendly sample preparation technique. researchgate.net This method utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point. At this temperature, the solution separates into a surfactant-rich phase of small volume and a dilute aqueous phase. This process is harnessed to extract and preconcentrate analytes from various matrices.
A notable application of this compound in CPE is the spectrophotometric determination of trace amounts of bismuth (Bi(III)). nih.gov The methodology is predicated on the formation of a complex between Bi(III) and this compound, which is then extracted into the surfactant-rich phase of Triton X-114. nih.govnih.gov
Detailed Research Findings:
The optimization of reaction and extraction conditions is paramount for the successful application of this method. Research has systematically evaluated several parameters to achieve maximum efficiency. researchgate.net The pH of the solution significantly influences the complex formation and extraction efficiency, with an optimal pH of 3.8 being identified for the Bi(III)-Bromopyrogallol Red system. researchgate.netrsc.org The concentrations of both this compound and Triton X-114 are critical; an excess of the surfactant is necessary to quantitatively extract the complex. The optimal conditions were established as a 1.0 x 10⁻³% this compound solution and a 2.0% (v/v) Triton X-114 solution. nih.govresearchgate.net
The procedure involves incubating the sample solution, containing the analyte, buffer, this compound, and Triton X-114, in a thermostatic bath at 45°C for 20 minutes. nih.govresearchgate.net Following incubation, phase separation is accelerated by centrifugation. The concentrated analyte in the surfactant-rich phase can then be determined spectrophotometrically. nih.gov This CPE method demonstrated a linear response for Bi(III) in the range of 4.60–120.0 ng mL⁻¹, with a detection limit of 2.0 ng mL⁻¹. nih.govrsc.org
| Parameter | Optimal Value |
|---|---|
| pH | 3.8 |
| This compound Concentration | 1.0 x 10⁻³% |
| Triton X-114 Concentration | 2.0% (v/v) |
| Incubation Temperature | 45°C |
| Incubation Time | 20 minutes |
| Linear Range | 4.60–120.0 ng mL⁻¹ |
| Detection Limit | 2.0 ng mL⁻¹ |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used sample preparation technique that partitions solutes between a solid and a liquid phase. It is utilized for the isolation, concentration, and purification of analytes from complex matrices.
In the context of this compound, a significant application is found in solid-phase spectrophotometry for the determination of trace amounts of yttrium. This method involves the formation of a colored complex between yttrium and this compound directly on a solid resin. researchgate.net This approach offers a substantial increase in sensitivity compared to conventional spectrophotometry in solution.
Detailed Research Findings:
The methodology is based on the formation of a 1:1 complex between yttrium and this compound on a suitable resin. The reaction is carried out at a pH of 6.5. researchgate.net The solid phase, with the immobilized colored complex, is then directly measured spectrophotometrically at a wavelength of 605 nm.
A key finding of this research is the remarkable enhancement of the molar absorptivity (ε). The yttrium-Bromopyrogallol Red complex on the resin exhibits a molar absorptivity of 6.3×10⁶ L·mol⁻¹·cm⁻¹, which is approximately 300 times higher than that of the corresponding complex in an aqueous solution. researchgate.net This significant increase in sensitivity allows for the determination of very low concentrations of yttrium. This technique has been successfully applied to the determination of yttrium in geological samples such as churchite.
| Parameter | Finding |
|---|---|
| Analyte | Yttrium |
| Complex Stoichiometry (Y:BPR) | 1:1 |
| Optimal pH | 6.5 |
| Wavelength of Measurement | 605 nm |
| Molar Absorptivity (ε) on Resin | 6.3 × 10⁶ L·mol⁻¹·cm⁻¹ |
| Sensitivity Enhancement | ~300-fold increase compared to solution spectrophotometry |
Adsorption on Solid Supports
The adsorption of metal complexes onto solid supports is a valuable technique for preconcentration and separation in analytical chemistry. Polyurethane foam, due to its high surface area and porous structure, has been explored as an effective solid support for this purpose.
A specific application involving this compound is the speciation of inorganic antimony (Sb). nih.gov In this method, polyurethane foam is loaded with this compound (PUF-BPR) to create a selective sorbent for antimony(III). nih.govnih.gov This allows for the separation of Sb(III) from Sb(V) in aqueous samples. nih.gov
Detailed Research Findings:
The preparation of the PUF-BPR sorbent creates a solid support capable of selectively retaining Sb(III). nih.gov The optimal conditions for the adsorption of Sb(III) were determined to be a pH of 4.0, a shaking time of 90 minutes, and using 50 mg of the PUF-BPR sorbent. nih.gov Under these conditions, the retention of Sb(V) is negligible, while over 95% of the Sb(III) is removed from the solution. nih.gov
After the selective adsorption of Sb(III), the analyte can be desorbed from the polyurethane foam by shaking the loaded foam with a 2.5 mol L⁻¹ nitric acid solution for 30 minutes. nih.gov The concentration of antimony in the eluate is then determined by graphite furnace atomic absorption spectrometry (GF AAS). nih.gov This method has been successfully applied to the speciation analysis of antimony in river water samples. nih.gov The method demonstrates good recovery for Sb(III) even in the presence of high concentrations of Sb(V). nih.gov The limits of detection and quantification for Sb(III) were found to be 0.6 µg L⁻¹ and 2 µg L⁻¹, respectively. nih.gov
| Parameter | Condition/Finding |
|---|---|
| Solid Support | Polyurethane Foam loaded with this compound (PUF-BPR) |
| Target Analyte | Antimony(III) |
| Optimal Adsorption pH | 4.0 |
| Shaking Time for Adsorption | 90 minutes |
| Amount of Sorbent | 50 mg |
| Sb(III) Removal Efficiency | >95% |
| Desorption Solution | 2.5 mol L⁻¹ Nitric Acid |
| Desorption Time | 30 minutes |
| Limit of Detection (Sb(III)) | 0.6 µg L⁻¹ |
| Limit of Quantification (Sb(III)) | 2 µg L⁻¹ |
Advanced Research and Novel Applications of Bromopyrogallol Red
Development of Colorimetric Chemosensors Based on Bromopyrogallol Red
This compound (BPR), a commercially available xanthene dye, has emerged as a significant component in the development of colorimetric chemosensors. analchemres.orgpnu.ac.ir Its inherent structure, featuring a xanthene core, benzene (B151609) sulfonic acid group, and hydroxyl functional groups, provides an excellent foundation for forming complexes with various analytes, leading to visible color changes. pnu.ac.ir This property is harnessed to design simple, rapid, and selective assays for a range of ions and biomolecules.
Design Principles for Selective and Sensitive Detection
The primary design principle behind BPR-based chemosensors is the indicator displacement assay (IDA). pnu.ac.iranalchemres.orgrsc.org In a typical IDA, BPR is initially complexed with a metal ion, resulting in a specific color. When a target analyte with a higher affinity for the metal ion is introduced, it displaces BPR from the complex. rsc.orgnih.gov This displacement causes a distinct and observable color change, signaling the presence of the analyte. analchemres.orgnih.gov The selectivity of these sensors is dictated by the specific interactions between the metal ion, BPR, and the target analyte.
For instance, a BPR-based sensor for silver ions (Ag+) was developed where the addition of Ag+ to BPR in an ethanol/HEPES buffer solution resulted in a measurable color change. analchemres.org This system could then be used for the sequential detection of L-arginine, as the amino acid displaces Ag+ from the BPR-Ag+ complex. analchemres.org Similarly, a chemosensor for bismuth ions (Bi3+) was designed, which in turn could detect oxalate (B1200264) ions. tandfonline.com The initial BPR-Bi3+ complex exhibited a clear color, which changed upon the introduction of oxalate ions. tandfonline.com
The sensitivity of these chemosensors is another critical aspect of their design. Researchers have achieved low detection limits for various analytes. For example, the BPR-Ag+ system demonstrated a detection limit of 0.8 µmol L-1 for Ag+ and 0.09 µmol L-1 for arginine. analchemres.org An even lower detection limit of 1.17 nmol L−1 was achieved for Bi3+. tandfonline.com For the detection of cysteine, a BPR-copper(II) based system showed a detection limit of 80.0 nM. analchemres.org These examples highlight the ability to fine-tune the sensor's sensitivity through the strategic selection of the metal ion and reaction conditions.
The reversibility and reproducibility of the signal are also key design considerations. pnu.ac.ir A fast and reversible signal allows for real-time monitoring and potential reuse of the sensor. The development of these chemosensors often involves optimizing parameters such as pH and solvent composition to ensure reliable and repeatable results. analchemres.orgpnu.ac.iranalchemres.org
Multi-Analyte Sensing Arrays
Building upon the principles of individual chemosensors, researchers have developed multi-analyte sensing arrays using this compound. These arrays utilize the differential response of a series of sensors to create a unique "fingerprint" for each analyte, enabling the simultaneous detection and discrimination of multiple substances. nih.govchemistryviews.org
A notable example is a paper-based chemosensor array for various anions, including the herbicide glyphosate. chemistryviews.org This array was fabricated using simple printing technology to deposit BPR along with other catechol dyes and zinc nitrate (B79036) onto paper. chemistryviews.org The formation of colored dye-Zn2+ complexes and their subsequent dissociation in the presence of target oxyanions lead to observable color changes. chemistryviews.org By analyzing the resulting color patterns with a flatbed scanner, nine different analytes were successfully discriminated with 100% correct classification. chemistryviews.org
Another application involves the creation of a colorimetric sensor array for sulfur-containing amino acids (SCAAs). frontiersin.org This array, composed of off-the-shelf catechol dyes including BPR, and zinc ions, produced distinct colorimetric changes for different SCAAs. frontiersin.org Using linear discrimination analysis (LDA), the array successfully qualified various SCAAs with 100% accuracy and was even used for a spike test of glutathione (B108866) in food samples. frontiersin.org
Similarly, a printed 96-microwell paper substrate was used to create a colorimetric chemosensor array for metal ions in river water. frontiersin.orgresearchgate.net This array employed BPR and other catechol dyes in combination with 3-nitrophenylboronic acid. The disassembly of the self-assembled chemosensors by different metal ions resulted in varied color changes, which were analyzed to identify and quantify the metal ions. frontiersin.orgresearchgate.net These arrays demonstrate a cost-effective and practical approach for on-site environmental monitoring and food analysis. chemistryviews.orgfrontiersin.org
| Array Component | Target Analytes | Detection Principle | Application |
| BPR, other catechol dyes, Zn(NO3)2 on paper | Anions (e.g., glyphosate) | Dissociation of dye-Zn2+ complexes | On-site anion sensing |
| BPR, other catechol dyes, Zn2+ | Sulfur-containing amino acids | Competitive coordination binding | Food freshness monitoring |
| BPR, other catechol dyes, 3-nitrophenylboronic acid on paper | Metal ions | Disassembly of self-assembled ensembles | Environmental water analysis |
Molecular Logic Gate Operations and Keypad Lock Functions
The responsive nature of this compound-based chemosensors has been ingeniously applied to construct molecular-level logic gates and security systems like keypad locks. analchemres.orgtandfonline.com These systems translate chemical inputs into readable outputs, mimicking the functions of electronic components.
For instance, a chemosensor designed for the sequential detection of silver ions (Ag+) and L-arginine was used to create IMPLICATION and INHIBIT logic gates. analchemres.org The presence or absence of Ag+ and arginine served as the inputs, and the resulting absorbance change was the output. analchemres.org This system was further developed into a molecular keypad lock, where the correct sequential addition of Ag+ and arginine was required to produce the final output, analogous to entering a password. analchemres.org
Similarly, a BPR-based system for detecting bismuth (Bi3+) and oxalate ions was used to construct AND and NAND logic gates. tandfonline.com The absorbance changes of BPR upon the addition of Bi3+ and C2O42− functioned as the output signals for the respective logic operations. tandfonline.com This system also demonstrated the capability to function as a security keypad lock. tandfonline.com
Another example is a colorimetric chemosensor for manganese(II) and cysteine, which operated as an "IMPLICATION" logic gate. pnu.ac.ir The sequential addition of Mn2+ and cysteine in the correct order produced a specific color change, effectively creating a molecular-scale sequential memory unit that mimicked a keypad lock. pnu.ac.ir A similar IMPLICATION logic gate and keypad lock functionality were demonstrated with a chemosensor for copper(II) and cysteine. analchemres.org
These molecular logic systems showcase the potential of BPR-based chemosensors to perform complex computational tasks at the molecular level, opening avenues for advanced chemical sensing and information processing.
Integration with Nanomaterials for Enhanced Sensing
The performance of this compound in sensing applications can be significantly enhanced by integrating it with various nanomaterials. This integration can improve stability, sensitivity, and provide a solid-state platform for the sensor.
This compound Doped Sol-Gel Films for Optical Sensors
A prominent method for integrating BPR into a solid matrix is through sol-gel technology. BPR can be incorporated into a silica (B1680970) matrix through the acid-catalyzed sol-gel reaction of tetraethylorthosilicate (TEOS). researchgate.net This process entraps the BPR molecules within the porous silica network, creating a solid-state optical sensor. researchgate.netresearcher.life
The resulting BPR-doped sol-gel film exhibits several advantages over BPR in solution. The immobilization within the silica matrix prevents leaching of the dye, ensuring the sensor's long-term stability. researchgate.net These sensors have been successfully used for pH sensing, responding rapidly to pH changes over a wide range (2.33–9.42) with a response time of about one minute. researchgate.netresearcher.life The sensor demonstrated high sensitivity, reversibility, and a remarkable lifetime of over 10 months. researchgate.netresearcher.life
The microporous nature of the sol-gel film provides a stable and reliable optical membrane for measurements. tandfonline.com The encapsulation can also influence the dynamic properties of molecules, as studied with other proteins encapsulated in silica sol-gel glasses, suggesting that the confined environment can affect molecular dynamics. acs.org
| Sensor Property | Performance |
| pH Range | 2.33–9.42 |
| Response Time | ~1 minute |
| Lifetime | >10 months |
| Reversibility | High |
| Stability | No leaching observed |
Inclusion Sorbents for Adsorption and Removal
This compound can be incorporated into crystalline materials to create inclusion sorbents for the adsorption and removal of pollutants from water. One such method involves the chemical coprecipitation of calcium oxalate, where BPR is embedded during the growth of the calcium oxalate particles. nih.govresearchgate.net This process yields a ternary C2O4(2-)-BPR-Ca(2+) sorbent. nih.gov
These micron-sized, electronegative sorbent particles are highly effective and selective in adsorbing cationic dyes and heavy metals. nih.govresearchgate.net For example, the sorbent showed significantly higher efficiency in adsorbing ethyl violet compared to activated carbon, with the adsorption being complete in just 5 minutes. nih.gov The material's mechanism for adsorbing cationic dyes is based on electrostatic attraction, while heavy metals are adsorbed through complexation with the embedded BPR. nih.govresearchgate.net
This method provides a simple and valuable way to prepare highly effective adsorbents. If a concentrated BPR wastewater is used as a reactant, the sorbent can be produced at a low cost, offering an eco-friendly approach to wastewater treatment. nih.govresearchgate.net
Nanoparticle Identification using Dye Arrays
This compound has been successfully employed as a key component in colorimetric sensor arrays for the detection and identification of nanoparticles. nih.govillinois.edu These arrays function by utilizing a series of water-soluble, chemoresponsive dyes that exhibit changes in their visible optical absorbance upon interaction with the surface of nanoparticles. nih.govacs.org While no single dye provides an exclusive response to a specific nanoparticle, the collective pattern of color changes across the entire array creates a unique "molecular fingerprint" for each type of nanoparticle analyzed. nih.govacs.org
In a notable application, a sensor array incorporating this compound, alongside other dyes such as bromocresol green, bromophenol blue, bromophenol red, and acridine (B1665455) orange, was developed to identify various polystyrene micro- and nanoparticles (MNPs). nih.govacs.org This method proved highly sensitive, capable of detecting MNPs of different sizes (20 nm, 100 nm, and 2 μm) and distinguishing them from control samples at concentrations as low as 10 ng/mL. acs.org The specificity of this approach derives from the pattern of response from the cross-reactive sensors rather than from individual sensors targeting specific analytes. illinois.edu
The process involves generating color-difference maps by subtracting the light absorbance of the dye solutions before exposure to nanoparticles from the absorbance after exposure. illinois.edu These maps provide unique fingerprint patterns that allow for the effective identification of the nanoparticles and their concentrations. illinois.edu This technique has demonstrated the ability to differentiate not only between pristine nanoparticles but also those coated with a protein corona, which is crucial for understanding the environmental pathways and biological interactions of nanomaterials. nih.govacs.org
Table 1: Dyes Used in Colorimetric Sensor Array for Nanoparticle Identification
| Dye | Role | Reference |
| This compound (BGR) | Chemoresponsive Indicator | nih.govillinois.eduacs.org |
| Bromocresol green (BCG) | Chemoresponsive Indicator | nih.govillinois.eduacs.org |
| Bromophenol blue (BPB) | Chemoresponsive Indicator | nih.govillinois.eduacs.org |
| Bromophenol red (BPR) | Chemoresponsive Indicator | nih.govillinois.eduacs.org |
| Acridine orange base (AOB) | Chemoresponsive Indicator | nih.govacs.org |
Nanocomposite Formulations for Sensor Development
This compound is utilized in various nanocomposite formulations for the development of advanced chemical sensors. One significant application is its use as a sensitizer (B1316253) in nanoporous titanium dioxide (TiO₂) solar cells. researchgate.net The complexation of the this compound ligand with an iron(II) moiety enhances the photovoltaic properties compared to cells sensitized with the this compound ligand alone. researchgate.net This enhancement is attributed to a metal-to-ligand charge transfer transition, which improves stability against photodegradation and increases the incident photocurrent conversion efficiency. researchgate.net
In other sensor systems, this compound is part of the detection mechanism for analytes preconcentrated by nanocomposites. For instance, a nanocomposite modified with dibenzo-18-crown-6 (B77160) has been used as a sorbent for the preconcentration of thallium(I), with subsequent spectrophotometric determination based on the oxidation of this compound. researchgate.net Similarly, this compound has been used as a complexing agent for the speciation of inorganic antimony (III & V) after its adsorption onto a polyurethane foam-based material. tandfonline.com
The development of hybrid composites, such as those made from polypyrrole, carboxymethylcellulose, and multiwalled carbon nanotubes (PPY/CMC/MWCNTs), for the electrochemical detection of ions like Sb³⁺, showcases the broader field in which BPR-based detection methods are applied. tandfonline.com While not part of the nanocomposite itself in this case, the established reliability of BPR in forming colored complexes makes it a valuable reagent for the final determination step in many nanocomposite-based sensor protocols. tandfonline.com
Computational and Theoretical Investigations of this compound Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental tools for investigating the properties of molecular systems like this compound. mesmampadcollege.edu.in These computational methods, particularly those based on density functional theory (DFT), are employed to predict the reactivity and reactive sites on a molecule by calculating various global and local reactivity descriptors. dergipark.org.tr Through QM calculations, the optimized geometric structure of a molecule can be determined, representing its most stable state. dergipark.org.tr
Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.tr The energy gap between HOMO and LUMO is crucial for understanding the electronic properties and kinetic stability of the molecule. dergipark.org.tr Furthermore, molecular electrostatic potential (MEP) maps can be generated, which relate to the electron density and are used to explain electrophilic and nucleophilic reactions as well as hydrogen bond interactions. dergipark.org.tr The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using natural bond orbital (NBO) analysis. dergipark.org.tr These theoretical approaches provide a framework for understanding the fundamental electronic structure of this compound and how it governs the molecule's chemical behavior and interactions. mesmampadcollege.edu.in
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT), are powerful computational methods widely applied to study this compound and its complexes. tandfonline.com DFT is used to identify the molecular and electronic structures of BPR in its ground state, providing optimized geometries and insights into its stability. dergipark.org.trtandfonline.com TD-DFT extends these principles to investigate excited states, making it an essential tool for predicting absorption spectra and understanding the electronic transitions that give BPR its characteristic color. tandfonline.commdpi.com
In a study of a colorimetric sensor for the pollutant clotrimazole, DFT and TD-DFT were used to characterize the BPR molecule, its complex with Ni²⁺ (BPR-Ni), and the final sensing complex (BPR-Ni-CTZ) in both ground and excited states. tandfonline.com Such calculations can accurately predict the UV-Vis spectra of dye molecules, with theoretical maximum absorption wavelengths (λmax) often showing excellent correlation with experimental data. mdpi.comresearchgate.net The application of TD-DFT allows researchers to evaluate the main electronic transitions, such as π-π* transitions, and understand how complexation with metals or other analytes alters the electronic structure and, consequently, the colorimetric response. tandfonline.comchemrxiv.org These methods are crucial for the rational design of new sensors and for interpreting the mechanisms behind their analytical signals. tandfonline.comresearchgate.net
Table 2: Application of DFT and TD-DFT in this compound Systems
| Computational Method | Application | Purpose | Reference |
| DFT (B3LYP) | Ground State Analysis | Identify molecular and electronic structures; optimize geometry. | dergipark.org.trtandfonline.com |
| TD-DFT | Excited State Analysis | Predict UV-Vis absorption spectra; analyze electronic transitions. | tandfonline.commdpi.com |
| QTAIM | Interaction Analysis | Determine the nature of interactions between BPR, metal ions, and analytes. | tandfonline.com |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement and interactions of atoms and molecules over time. This method is particularly valuable for investigating how this compound interacts with larger biomolecules, such as proteins. kyushu-u.ac.jp For example, MD simulations can be used to explore the binding mechanism of BPR with serum albumins, providing detailed information on the forces driving the interaction, such as hydrogen bonds and van der Waals forces. kyushu-u.ac.jpdovepress.com
In a typical MD simulation, the system (e.g., BPR and a protein in a solvent box) is allowed to evolve over a set period, often nanoseconds. dovepress.combiorxiv.org The trajectory of the molecules is calculated by solving Newton's equations of motion. dovepress.com Analysis of the simulation can reveal conformational changes in the protein upon binding, the stability of the BPR-protein complex, and the specific amino acid residues involved in the interaction. biorxiv.orgmdpi.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the formation of intermolecular hydrogen bonds. dovepress.com Such simulations provide a dynamic, atomic-level view that complements static experimental data, helping to elucidate the interaction mechanisms of BPR in biological systems. kyushu-u.ac.jpdovepress.com
Natural Transition Orbital (NTO) Analysis and Charge Transfer Studies
Natural Transition Orbital (NTO) analysis is a sophisticated computational method used to obtain a compact and clear representation of electronic excitations. tandfonline.comchemrxiv.org Instead of involving multiple molecular orbitals, NTOs typically represent an excited state as a single pair of "hole" and "particle" orbitals, which correspond to the electron's initial and final locations during the transition. rsc.org This approach is particularly useful for characterizing the nature of electronic transitions, such as local excitations or charge transfer events. chemrxiv.orgrsc.org
In the context of this compound systems, NTO analysis has been applied to evaluate the electronic excitations and charge transfer processes that occur upon complexation. tandfonline.com For instance, in a BPR-Ni chemosensor, NTO analysis revealed that the presence of a nickel atom facilitates the charge transfer process between BPR and the target analyte, clotrimazole, thereby enhancing the sensitivity of the sensor. tandfonline.com Electrochemical and spectroscopic studies of an iron(II) complex of this compound also suggest that its lowest electronic transition is a metal-to-ligand charge transfer (MLCT) from the iron d-orbitals to the π* orbitals of the BPR ligand (dπ(Fe) → π*(bpr)). researchgate.net These charge transfer studies are critical for understanding the photophysical properties of BPR complexes and for designing more efficient materials for applications like solar cells and chemical sensors. researchgate.nettandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound theoretical framework for elucidating the nature of chemical bonds and intermolecular interactions based on the topology of the electron density distribution within a molecular system. wikipedia.org Developed by Richard Bader and his research group, QTAIM is a model where fundamental concepts of molecular structure, such as atoms and bonds, are derived from the observable electron density, which can be determined either through quantum mechanical calculations or high-resolution X-ray diffraction experiments. wikipedia.orgmdpi.com The theory analyzes the critical points in the electron density (ρ) and the gradient paths associated with them to define atoms as distinct spatial regions and to characterize the interactions that link them. wikipedia.org
At the core of QTAIM analysis is the identification of bond critical points (BCPs), which are saddle points in the electron density located between two interacting atomic nuclei. The properties of the electron density at these BCPs provide quantitative insights into the nature of the interaction. Key topological parameters include:
Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is indicative of the bond strength. Higher values are typically associated with covalent bonds, while lower values suggest weaker, closed-shell interactions such as hydrogen bonds or van der Waals forces. mdpi.comnih.gov
Laplacian of the Electron Density (∇²ρ(r)) : The Laplacian indicates whether the electron density is locally concentrated or depleted at the BCP. ru.nlgla.ac.uk A negative value (∇²ρ(r) < 0) signifies a local concentration of electronic charge, which is characteristic of shared-shell covalent interactions. Conversely, a positive value (∇²ρ(r) > 0) indicates a local depletion of charge, typical of closed-shell interactions, including ionic bonds, hydrogen bonds, and van der Waals interactions. mdpi.comru.nl
Theoretical studies have utilized QTAIM to confirm the existence of non-covalent interactions in complex systems involving this compound. For instance, in the design of chemosensors, QTAIM analysis has been applied to confirm the presence of non-covalent interactions between different components of a system that includes the this compound dye. researchgate.net This type of analysis provides a rigorous, quantitative basis for understanding the binding mechanisms that are crucial for the function of such sensors. researchgate.net
The characterization of interactions within a this compound complex, such as its interaction with a metal ion or another molecule, would involve calculating these topological parameters. The resulting data allows for a precise classification of the chemical bonds.
Below is an illustrative table representing the kind of data that a QTAIM analysis would yield for the interactions within a hypothetical this compound-Metal (M) complex.
| Interaction Pair | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation of Interaction |
|---|---|---|---|
| M-O (Phenolic) | 0.085 | +0.250 | Predominantly closed-shell interaction with some covalent character, typical of a metal-oxygen coordinate bond. |
| O-H···Anion | 0.020 | +0.070 | Closed-shell interaction, characteristic of a moderate hydrogen bond. |
| C=C (Aromatic Ring) | 0.310 | -0.850 | Shared-shell interaction, characteristic of a covalent double bond. |
| C-Br | 0.180 | -0.450 | Shared-shell interaction, characteristic of a polar covalent bond. |
Applications of Bromopyrogallol Red Across Scientific Disciplines
Environmental Monitoring and Pollution Analysis
The unique chemical properties of Bromopyrogallol red have been harnessed for the critical task of monitoring and analyzing environmental pollutants. Its primary role in this domain is as a spectrophotometric reagent, where its reaction with specific analytes produces a measurable color change.
This compound is widely employed for the detection and quantification of a range of heavy metal ions in water. chemimpex.com This is primarily achieved through spectrophotometric methods, which rely on the formation of colored complexes between BPR and the metal ions. wikipedia.org The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis.
The formation of these complexes is often pH-dependent, and the sensitivity and selectivity of the detection can be enhanced by carrying out the reactions in the presence of surfactants or in specific buffer systems. For instance, the presence of quaternary ammonium (B1175870) salts can increase the color contrast and sensitivity for many elements. wikipedia.org
Detailed research has demonstrated the efficacy of BPR in detecting various metal ions:
Niobium (V): Reacts with BPR in a tartrate medium at pH 6.0 to form an intense blue-colored complex. wikipedia.org
Silver (Ag): Can be detected through the formation of a ternary complex with 1,10-phenanthroline (B135089) and BPR. wikipedia.org
Rare-Earth Elements (e.g., Yttrium, Cerium): Form blue to violet-blue complexes with BPR, enabling their spectrophotometric determination. wikipedia.org
Iron (Fe): A highly sensitive method for determining iron ions in water involves their complexation with BPR at pH 6.23, with a detection limit as low as 4.5 µg/L. researchgate.net This method has been successfully applied to water samples from various rivers and lakes. researchgate.net
Molybdenum (VI): Can be determined in aqueous solutions by forming a complex with BPR in a micellar medium of Tween 80, which enhances the sensitivity of the method. jcsp.org.pk
Lead (Pb): A method for the preconcentration of lead ions on functionalized nano-graphene followed by spectrophotometric determination using the oxidation of BPR has been developed for water samples. elixirpublishers.com
Other Metals: BPR also serves as a complexometric indicator for the titration of bismuth (Bi), cadmium (Cd), cobalt (Co), magnesium (Mg), and manganese (Mn). wikipedia.org
Table 1: Selected Applications of this compound in Heavy Metal Ion Detection
| Metal Ion | Method | Matrix | Key Findings |
|---|---|---|---|
| Iron (Fe) | Light Absorption Ratio Variation Spectrophotometry | River water, lake water, tap water | Detection limit of 4.5 µg/L; recovery rate between 95.5% and 106%. researchgate.net |
| Molybdenum (VI) | Spectrophotometry in Micellar Media (Tween 80) | Industrial wastewater | Beer's law is obeyed over the concentration range 0.6-1.0 µg/mL with a detection limit of 0.12 ng/mL. jcsp.org.pk |
| Lead (Pb) | Preconcentration on functionalized nano-graphene and spectrophotometry | Water samples | Allows for the quantitation of ultra-trace amounts of lead. elixirpublishers.com |
| Niobium (V) | Spectrophotometry | Tartrate medium | Forms an intense blue-colored 3:1 (reagent:metal) complex at pH 6.0. wikipedia.org |
| Silver (Ag) | Spectrophotometry | Aqueous solution | Forms a ternary complex with 1,10-phenanthroline and BPR. wikipedia.org |
| Rare-Earth Elements | Spectrophotometry | Aqueous solution | Forms blue to violet-blue complexes. wikipedia.org |
| Bismuth (Bi), Cadmium (Cd), Cobalt (Co), Magnesium (Mg), Manganese (Mn) | Complexometric Titration | - | Serves as an indicator for direct and back-titrations. wikipedia.org |
The application of this compound extends to the monitoring of contaminants in industrial wastewater. Its ability to react with specific pollutants allows for their quantification and can also be utilized in degradation studies.
A notable application is in the determination of Molybdenum (VI) in industrial wastewater samples. jcsp.org.pk A spectrophotometric method using BPR in the presence of the non-ionic surfactant Tween 80 has been developed for this purpose. jcsp.org.pk This method is advantageous as it is simple, rapid, and avoids the use of toxic organic solvents for extraction. jcsp.org.pk
Furthermore, BPR has been used as a model compound in studies on the electrochemical degradation of pollutants in textile dye wastewater. nih.gov In one study, an electro-Co(2+)-H2O2 system was used to generate hydroxyl radicals, which effectively degraded BPR. nih.gov This research provides a reference for the treatment of organic pollutants in industrial effluents. nih.gov The study found that under optimal conditions (pH 4.0 and 0.1 mM Co2+), the chemical oxygen demand (COD) and biological oxygen demand (BOD) of textile dye wastewater were significantly reduced. nih.gov
The presence of pharmaceutical compounds in the environment is a growing concern. This compound has been utilized in the development of analytical methods for the detection of such pollutants.
A colorimetric sensor for the detection of the antifungal medication clotrimazole, a known pharmaceutical pollutant, was developed using a complex of BPR and Ni2+. tandfonline.com The sensor exhibits a distinct color change from purple to violet in the presence of clotrimazole, which can be observed visually and measured with a UV-Vis spectrum. tandfonline.com This provides a simple and sensitive method for detecting this environmentally harmful substance. tandfonline.com
Additionally, BPR has been employed in the titrimetric and spectrophotometric determination of the antiepileptic drug oxcarbazepine (B1677851) in bulk and tablet forms. nih.gov The spectrophotometric method involves the reaction of unreacted N-bromosuccinimide (NBS) with BPR, with the absorbance of the unreacted dye being measured. nih.gov This method is highly sensitive, with a molar absorptivity of 2.52 × 10(4) L mol(-1) cm(-1), making it suitable for routine quality control of pharmaceuticals. nih.gov
Understanding the different chemical forms (species) of an element is crucial as their toxicity and bioavailability can vary significantly. This compound has proven useful in the speciation analysis of trace elements.
A key application is in the speciation of antimony (Sb). A method utilizing polyurethane foam loaded with BPR allows for the selective retention of Sb(III) from water samples at a pH of 2.5–3.5, while Sb(V) remains in the solution. mdpi.com The retained Sb(III) can then be eluted and quantified. mdpi.com This selective separation is critical for assessing the potential environmental impact of antimony contamination.
Biochemical and Biomedical Research Applications
In addition to its environmental applications, this compound is a valuable tool in biochemical and biomedical research, particularly in the study of enzymes and proteins.
This compound is utilized in studies of enzyme kinetics and protein binding. It can act as a substrate for certain enzymes, allowing for the investigation of their activity. wikipedia.org
A significant application is its use as a hydrogen donor substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). wikipedia.orgd-nb.info In the presence of hydrogen peroxide (H2O2), peroxidase catalyzes the oxidation of BPR, leading to a measurable change in absorbance. wikipedia.org The rate of this reaction is dependent on the concentrations of both the enzyme and the substrate, enabling the quantification of peroxidase activity. wikipedia.org This system has been shown to be efficient for the quantitation of HRP. wikipedia.org
BPR is also widely used for protein quantification and to study protein interactions. It binds to proteins in acidic conditions, and this binding can be quantified spectrophotometrically, showing a direct correlation between absorbance and protein concentration. This property is exploited in assays such as the electrophoretic mobility shift assay (EMSA) to analyze protein-DNA interactions.
Furthermore, the interaction between BPR and proteins like bovine serum albumin (BSA) has been studied using various spectroscopic methods. researchgate.net These studies have shown that the binding of BPR can induce conformational changes in the protein, providing insights into the binding mechanisms and the structural dynamics of proteins. researchgate.net
Determination of Biologically Relevant Ions and Molecules
This compound (BPR) is a versatile chromogenic reagent utilized in the spectrophotometric determination of various biologically important ions and molecules. Its ability to form colored complexes with metal ions and interact with biomolecules makes it a valuable tool in analytical biochemistry.
One of the key applications of BPR is in the quantification of metal ions that play crucial roles in biological systems. For instance, it is used as an indicator in the complexometric titrations of magnesium (at pH 10) and manganese (at pH 10). wikipedia.org The distinct color change of BPR at the endpoint of the titration allows for accurate determination of these metal ion concentrations. The dye forms blue to violet-blue complexes with yttrium and cerium, elements with emerging biological and medical relevance. wikipedia.org
Beyond metal ions, BPR is employed in assays for the determination of other biologically significant molecules. It has been utilized in indicator displacement assays for the detection of anions and amino acids. pnu.ac.ir A notable example is the development of a colorimetric chemosensor for cysteine, a vital amino acid, using a BPR-manganese(II) complex. pnu.ac.ir This system allows for the naked-eye detection and quantification of cysteine in biological fluids. pnu.ac.ir Furthermore, BPR has been incorporated into chemosensing ensembles for the ratiometric detection of pyrophosphate ions (PPi) in the presence of a large excess of adenosine (B11128) triphosphate (ATP), a significant challenge in biological sensing. csic.es
The interaction of BPR with proteins is another area of its application. It is used to quantify proteins in aqueous solutions by binding to them under acidic conditions. This property is exploited in techniques like the electrophoretic mobility shift assay (EMSA) to analyze protein-DNA interactions. wikipedia.org
Pharmaceutical Analysis and Quality Control
The unique chemical properties of this compound have led to its successful application in the field of pharmaceutical analysis and quality control. Its utility primarily stems from its function as a reagent in spectrophotometric and titrimetric methods for the quantification of active pharmaceutical ingredients (APIs) in bulk and formulated products. ennoreindiachemicals.comnih.gov
A significant application of BPR is in the development of sensitive and accurate analytical methods for various drugs. For instance, spectrophotometric methods have been developed for the determination of oxcarbazepine, an antiepileptic drug, in both bulk form and tablets. nih.gov This method involves the reaction of the drug with N-bromosuccinimide (NBS), followed by the reaction of the unreacted NBS with BPR. The resulting change in absorbance is measured to quantify the drug. nih.gov This particular method for oxcarbazepine is noted for its high sensitivity, with a molar absorptivity of 2.52 × 10(4) L mol(-1) cm(-1) and applicability over a concentration range of 0.8-8.0 μg mL(-1). nih.gov
The versatility of BPR is further demonstrated in its use for the analysis of antiallergic drugs in pharmaceutical formulations. ennoreindiachemicals.comeastindiachemicals.com These methods often involve the formation of ion-association complexes between the drug substance and BPR, which can then be quantified spectrophotometrically. The methods are valued for their simplicity, cost-effectiveness, and suitability for routine quality control procedures where the high cost and complexity of other analytical techniques may be prohibitive.
The following table summarizes the application of this compound in the analysis of Oxcarbazepine:
| Parameter | Titrimetry | Spectrophotometry |
| Reagents | N-bromosuccinimide, Methyl orange | N-bromosuccinimide, this compound |
| Determination Range | 6-18 mg | 0.8-8.0 µg/mL |
| Stoichiometry (Drug:NBS) | 1:1 | - |
| Wavelength (λmax) | - | 460 nm |
| Molar Absorptivity | - | 2.52 × 10(4) L mol(-1) cm(-1) |
| Data sourced from reference nih.gov |
These applications highlight the role of this compound as a reliable and efficient analytical reagent in the pharmaceutical industry, contributing to the assurance of drug quality and patient safety.
Materials Science and Energy Conversion
This compound (BPR) exhibits properties that make it a valuable component in the fields of materials science and energy conversion. Its applications in these areas are primarily focused on its use in dye-sensitized systems for studying electron transfer processes and as a component in adsorbent materials for environmental remediation.
Dye-Sensitized Systems for Electron Transfer Studies
This compound is utilized as a sensitizer (B1316253) in dye-sensitized systems to investigate the dynamics of electron transfer, a fundamental process in energy conversion technologies like solar cells. When adsorbed onto the surface of wide-band-gap semiconductors such as titanium dioxide (TiO₂) and zinc sulfide (B99878) (ZnS), BPR can absorb visible light and initiate charge separation. acs.orgnih.gov
Upon photoexcitation, BPR injects an electron into the conduction band of the semiconductor nanoparticle. acs.org This process has been confirmed through transient absorption spectroscopy, which allows for the direct detection of the injected electron and the resulting BPR cation radical in real-time. acs.org
Studies have shown that BPR, along with similar triphenylmethane (B1682552) dyes, forms a charge-transfer complex with TiO₂ nanoparticles, indicating a strong electronic coupling with the semiconductor surface. acs.org This strong coupling leads to extremely fast electron injection and subsequent back-electron transfer (BET) dynamics. The majority of the injected electrons recombine with the parent BPR cation with a time constant of approximately 2 picoseconds. acs.org The back-electron transfer for strongly coupled dyes like BPR follows first-order kinetics. acs.org
Adsorbent Materials for Wastewater Treatment
This compound has been successfully incorporated into novel adsorbent materials for the removal of pollutants from wastewater. researchgate.netnih.gov A key method involves the in-situ embedding of BPR into calcium oxalate (B1200264) (CaC₂O₄) particles during their chemical coprecipitation. researchgate.netnih.gov This process creates a ternary sorbent material, denoted as C₂O₄²⁻-BPR-Ca²⁺, which exhibits high efficiency in adsorbing cationic dyes and heavy metals. researchgate.net
The resulting adsorbent consists of aggregated global grains of 30-50 nm, forming larger particles between 0.7 and 1.02 micrometers. nih.gov This material has demonstrated a selective and sensitive adsorption capacity for cationic dyes like ethyl violet. nih.gov The adsorption mechanism is believed to involve the binding of one BPR molecule to one ethyl violet molecule. nih.gov Notably, this calcium oxalate/BPR inclusion material adsorbed ethyl violet more than twice as efficiently as activated carbon. nih.gov
The adsorption process is rapid, with equilibrium being reached much faster than with traditional adsorbents like activated carbon. nih.gov Furthermore, this material is effective in removing heavy metal ions such as Pb(II), Cd(II), Cu(II), Ni(II), and Zn(II) from electroplating wastewater through complexation with the embedded BPR. nih.gov For instance, in a high-zinc electroplating wastewater, the addition of 3% of the material resulted in the removal of over 90% of Pb²⁺ and approximately 50% of Cd²⁺ and Cu²⁺. nih.gov
This innovative use of BPR in adsorbent materials offers a simple and valuable method for preparing highly effective adsorbents for wastewater treatment, with the potential for low-cost production if concentrated BPR wastewater is reused in the synthesis process. nih.gov
The following table details the removal efficiency of various heavy metals from electroplating wastewater using the CaC₂O₄/BPR sorbent.
| Heavy Metal Ion | Wastewater Type | Removal Efficiency |
| Pb(II) | High Zn(II) | >90% |
| Cd(II) | High Zn(II) | ~50% |
| Cu(II) | High Zn(II) | ~50% |
| Cu(II) | High Cd(II) | 86% |
| Ni(II) | High Cd(II) | 60% |
| Cd(II) | High Cd(II) | 60% |
| Data sourced from reference nih.gov |
Future Directions and Emerging Research Frontiers
Design of Novel Bromopyrogallol Red Derivatives with Enhanced Properties
While this compound is a versatile reagent, its performance can be further optimized for specific applications through targeted chemical modifications. The design and synthesis of novel derivatives aim to enhance intrinsic properties such as solubility, selectivity, sensitivity, and stability.
Future research in this area is directed towards:
Improving solubility and stability: Strategies include the introduction of specific functional groups to the BPR scaffold to improve its solubility in a wider range of solvents and enhance its thermal and photostability. For instance, incorporating BPR into a sol-gel silica (B1680970) matrix has been shown to create a stable pH sensor with no leaching observed over repetitive experiments. researchgate.netoup.com
Enhancing Spectroscopic Properties: Modifications can be designed to induce larger bathochromic (red) or hypsochromic (blue) shifts upon analyte binding, leading to greater color contrast and more sensitive visual or spectrophotometric detection. wikipedia.org The complexation of BPR with metal ions like iron(II) has been shown to increase cell efficiency due to a metal-to-ligand charge transfer (MLCT) character, a principle that could be incorporated into derivative design. wikipedia.org
Tuning Selectivity: The synthesis of derivatives with tailored binding sites can improve selectivity towards specific analytes. By modifying the pyrogallol (B1678534) group, which is crucial for complexation, derivatives could be created with a higher affinity for certain metal ions or organic molecules over others. wikipedia.org
Table 1: Potential Strategies for this compound Derivative Design
| Enhancement Goal | Potential Modification Strategy | Rationale |
| Increased Sensitivity | Introduction of electron-donating or withdrawing groups | To modulate the electronic properties of the chromophore, leading to more significant spectral shifts upon binding. wikipedia.org |
| Enhanced Selectivity | Functionalization of the pyrogallol or sulfonic acid groups | To create specific binding pockets that favor interaction with target analytes over interfering species. wikipedia.orgmdpi.com |
| Improved Solubility | Addition of hydrophilic or hydrophobic side chains | To tailor the solubility for specific media, such as biological fluids or organic solvents. wikipedia.org |
| Greater Stability | Incorporation into polymeric or solid-state matrices | To prevent degradation from environmental factors like pH, temperature, and light, thereby extending shelf life. researchgate.net |
Although the synthesis of entirely new BPR derivatives is an emerging field, the functional modification of BPR-containing systems, such as through surfactant addition, has already demonstrated significant improvements in analytical performance. researchgate.net
Exploration of New Sensing Platforms and Detection Principles
The versatility of this compound extends to its use in a variety of innovative sensing platforms that go beyond simple colorimetric measurements in solution.
A significant area of development is the Indicator Displacement Assay (IDA) . In this technique, BPR is complexed with a synthetic receptor. When an analyte with a higher affinity for the receptor is introduced, it displaces the BPR, causing a distinct color change. wikipedia.orgnih.gov This principle has been successfully used to create colorimetric arrays for the differential sensing of sugars and other diol-containing compounds. wikipedia.orgescholarship.org For example, an array using BPR and other catechol dyes with 3-nitrophenylboronic acid as a receptor can discriminate between different monosaccharides. igminresearch.cn
Another frontier is the development of multicomponent sensing ensembles . These systems combine BPR with other indicators and receptors to create a cross-reactive array. For instance, a mixture of tripodal receptors with BPR and Pyrocatechol Violet has been used to selectively detect and quantify structurally similar analytes like tartrate and malate. mdpi.com This approach, mimicking the human sense of taste, allows for the analysis of complex mixtures without needing to identify each component individually. nih.gov
Solid-state optical sensors represent a further advancement. BPR can be immobilized in matrices like sol-gel films or gelatin to create robust and reusable sensors. researchgate.netigminresearch.cn These sensors have shown high sensitivity for applications such as pH monitoring and have the potential for detecting metal ions. researchgate.netoup.com
Table 2: Emerging Sensing Platforms Utilizing this compound
| Sensing Platform | Detection Principle | Target Analytes | Key Advantages |
| Indicator Displacement Assay (IDA) | Analyte displaces BPR from a host-receptor complex, causing a spectral change. wikipedia.orgnih.gov | Sugars, Polyols, Phosphates. oup.comigminresearch.cnmdpi.com | High sensitivity, enables differential sensing of similar analytes. wikipedia.orgmdpi.com |
| Multicomponent Sensor Arrays | A pattern of responses from multiple BPR-based ensembles is used for analyte fingerprinting. mdpi.comnih.gov | Polyphenols, Organic acids, Metal ions. nih.govmdpi.com | Analysis of complex mixtures, qualitative and quantitative data. nih.govmdpi.com |
| Solid-State Optical Sensors | BPR is immobilized in a transparent matrix (e.g., sol-gel), and its spectral properties change upon interaction with the analyte. researchgate.netoup.com | pH, Metal ions. researchgate.netoup.com | Reusability, stability, no reagent leaching, potential for miniaturization. researchgate.netoup.com |
| Surfactant-Modified Systems | Surfactants modify the microenvironment around the BPR-metal complex, enhancing sensitivity and color contrast. researchgate.netacs.org | Hydrophobic organic cations, Metal ions. researchgate.netacs.org | Lowered detection limits, increased reaction contrast. researchgate.netacs.org |
Integration with Miniaturized Analytical Devices and Portable Sensors
The drive towards point-of-care, on-site, and real-time analysis has spurred the integration of chemical sensors into miniaturized and portable devices. This compound is a suitable candidate for such applications due to its strong colorimetric response, which can be detected with simple and compact optical systems.
Recent developments have seen the commercial availability of ultra-compact spectrometers and sensors (like CCD and CMOS) that can be integrated into portable devices for food analysis and other applications. csic.es BPR has been listed as a sensing receptor in a colorimetric multiple-sensor array designed for monitoring saliva composition, highlighting its potential in non-invasive health monitoring. researchgate.net Furthermore, patents for analytical test devices, for example, for determining analytes in whole blood, have included BPR as a potential reagent, underscoring its applicability in portable diagnostic tools.
The combination of BPR-based sensing with technologies like micro-opto-electrical mechanical systems (MOEMS) and guided-mode resonance filters (GMRFs) could lead to the development of next-generation miniaturized spectrometers with enhanced sensitivity and resolution. csic.es These advancements would enable the creation of low-cost, high-performance analytical devices for a wide range of field applications, from environmental monitoring to food safety. csic.es
Application of Green Chemistry Principles in this compound Methodologies
Modern analytical chemistry is increasingly guided by the principles of Green Analytical Chemistry (GAC), which aim to make analytical methods safer and more environmentally sustainable. Methodologies involving this compound are being adapted to align with these principles.
Key GAC strategies applicable to BPR methods include:
Miniaturization: Reducing the scale of analyses, as seen in the move towards micro-assays and portable sensors, directly corresponds to the GAC principle of waste prevention. mdpi.com Smaller sample and reagent volumes lead to a significant reduction in chemical waste.
Safer Solvents and Auxiliaries: Research into surfactant-modified BPR systems can be viewed through a green lens. acs.org By enhancing the sensitivity of the reaction, these methods can reduce the required amount of potentially hazardous organic solvents or other reagents. researchgate.net The exploration of aqueous systems and biodegradable surfactants is a key future direction.
Energy Efficiency: The development of room-temperature analytical methods and portable devices with low power consumption aligns with the GAC principle of designing for energy efficiency.
Automation: Automating analytical procedures involving BPR can improve efficiency, reduce human exposure to chemicals, and minimize waste through precise reagent handling.
By consciously applying these principles, the environmental footprint of analytical methods using this compound can be significantly reduced without compromising performance. mdpi.com
Advanced Computational Modeling for Predictive Analysis and System Optimization
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating the design of new analytical systems.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for:
Understanding Complexation: DFT calculations can model the interaction between BPR and metal ions, elucidating the geometry, electronic structure, and binding energies of the resulting complexes. This insight is crucial for understanding the selectivity and sensitivity of BPR-based sensors.
Predicting Spectroscopic Properties: TD-DFT can simulate the UV-Vis absorption spectra of BPR and its complexes, helping to interpret experimental results and predict the optical properties of new derivatives or systems. Studies have used computational modeling to understand the nature of electron transitions in dye-sensitized systems involving BPR.
System Optimization: Computational approaches can screen potential BPR derivatives or interacting molecules before their synthesis, saving time and resources. For example, modeling can help select the best indicators for an indicator displacement assay by predicting their binding affinities.
Chemometrics, which employs mathematical and statistical methods, is another critical computational tool. It is used to analyze the complex datasets generated by sensor arrays, enabling the classification and quantification of analytes in mixtures. This combination of molecular modeling and advanced data analysis is essential for optimizing the performance of multicomponent sensing systems based on BPR.
Table 3: Applications of Computational Modeling in this compound Research
| Computational Method | Application Area | Research Objective |
| Density Functional Theory (DFT) | Metal-Complex Interaction | Elucidate binding mechanisms, geometries, and energies to understand sensor selectivity. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Predict UV-Vis spectra and understand the electronic transitions responsible for color changes. |
| Molecular Dynamics (MD) | Host-Guest Systems | Simulate the dynamic behavior of BPR in complex environments, such as within a protein binding site or a sol-gel matrix. |
| Chemometrics (e.g., PCA, ANN) | Sensor Array Data Analysis | Deconvolve complex spectral data from multicomponent sensors to classify and quantify analytes. |
Development of this compound in Opto-Electronic Devices and Molecular Computing
The unique photochemical and electronic properties of this compound and its metal complexes open up possibilities for its use in advanced technological applications beyond traditional analytical sensing.
In the field of opto-electronics , BPR has been investigated as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). When complexed with ions like iron(II), the resulting molecule can absorb light and inject electrons into a semiconductor material like titanium dioxide (TiO₂), contributing to photovoltaic energy conversion. researchgate.net BPR has also been used as an anionic compound to help anchor cationic dyes to the TiO₂ surface in near-infrared (NIR) sensitive heterojunction devices for IR detection. researchgate.net
The ability of BPR to switch between different colored states based on chemical inputs makes it an interesting candidate for molecular computing . The concept of a "molecular keypad lock" has been proposed, where a specific sequence of chemical inputs is required to produce a desired output signal, a fundamental principle of information processing at the molecular level. This behavior, based on the controlled formation and dissociation of BPR complexes, could be harnessed to create molecular logic gates (e.g., AND, OR) that perform simple computational tasks.
Q & A
Q. What are the primary applications of bromopyrogallol red (BPR) in spectrophotometric analysis?
BPR is widely used as a chromogenic reagent for metal ion detection due to its selective chelation properties. For example, it forms stable complexes with rare earth elements (e.g., Yttrium(III)) in the presence of surfactants like cetyldimethylethylammonium bromide, enabling sensitive spectrophotometric determination at trace levels . Key methodological considerations include pH optimization (typically 4.5–6.5) and masking interfering ions with EDTA or cyanide .
Q. How does BPR function in complexometric titrations for metal quantification?
In direct titrations (e.g., nickel estimation), BPR acts as a metallochromic indicator. The endpoint is marked by a color shift from blue (free BPR) to pink (Ni-BPR complex) under buffered alkaline conditions. Calibration requires strict control of EDTA concentration and pH to avoid false endpoints .
Q. What experimental protocols ensure reproducibility in BPR-based assays?
- Calibration: Use standard metal solutions (e.g., 0.1–5.0 ppm) to generate linear absorbance curves (λmax = 560–620 nm depending on the metal).
- Interference Mitigation: Pre-treat samples with masking agents (e.g., fluoride for Sb(III)/Sb(V) speciation) .
- Validation: Cross-check results with atomic absorption spectroscopy (AAS) or ICP-MS .
Advanced Research Questions
Q. How can BPR be utilized in speciation analysis of antimony (Sb(III) vs. Sb(V))?
BPR-loaded polyurethane foam (PUF-BPR) selectively adsorbs Sb(III) at pH 2.5–3.5, while Sb(V) remains in solution. Post-adsorption, Sb(III) is eluted with HCl (0.1 M) and quantified via graphite furnace AAS. This method achieves detection limits of 0.1 µg/L, critical for environmental monitoring .
Q. What role does BPR play in designing cross-reactive sensor arrays for anions?
BPR’s pH-dependent deprotonation (pKa2 = 4.4) allows it to coordinate Zn(II)-receptor complexes, enabling colorimetric discrimination of phosphate anions (e.g., ATP vs. pyrophosphate). Methodological steps include:
- Dye Selection: Pair BPR with pyrocatechol violet (pKa2 = 7.8) and pyrogallol red (pKa2 = 6.3) for broad pH coverage.
- Validation: Test against known anion concentrations (0.1–10 mM) in aqueous buffers .
Q. What challenges arise in quantifying dissociation constants of BPR, and how are they resolved?
BPR’s five dissociation constants (pKa1–pKa5) complicate traditional potentiometric methods. Target Transformation Evolving Factor Analysis (TTEFA) resolves this by analyzing spectral data across pH gradients. For example, TTEFA-derived pKa values for BPR range from 2.1 to 11.3, validated against theoretical models .
Contradictions and Limitations
- Solar Cell Applications: cites BPR in dye-sensitized solar cells, but peer-reviewed studies (e.g., ) focus on analytical chemistry. Further validation is needed for energy applications.
- Cross-Reactivity: While BPR shows selectivity for Sb(III), its interaction with Fe(III) and Al(III) at pH > 5.0 necessitates rigorous masking protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
